molecular formula C16H17NO2S B8520448 5-Ethyl-1-(phenylsulfonyl)indoline

5-Ethyl-1-(phenylsulfonyl)indoline

Cat. No. B8520448
M. Wt: 287.4 g/mol
InChI Key: KDDHVPXDYDGORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1-(phenylsulfonyl)indoline is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-1-(phenylsulfonyl)indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1-(phenylsulfonyl)indoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethyl-1-(phenylsulfonyl)indoline

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-ethyl-2,3-dihydroindole

InChI

InChI=1S/C16H17NO2S/c1-2-13-8-9-16-14(12-13)10-11-17(16)20(18,19)15-6-4-3-5-7-15/h3-9,12H,2,10-11H2,1H3

InChI Key

KDDHVPXDYDGORO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To magnetically stirred TFA (1600 mL) was added at 0° C. sodium borohydride (64 g, 1.69 mol) over 1 h. To this mixture was added dropwise a solution of 1-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-ethanone (40 g, 0.13 mol) in TFA (700 mL) over 1 h. The mixture was stirred overnight at 25° C., diluted with H2O (1600 ml), and basified with sodium hydroxide pellets at 0° C. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give 1-benzenesulfonyl-5-ethyl-2,3-dihydro-1H-indole (16.2 g, 43%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1600 mL
Type
solvent
Reaction Step Three
Quantity
64 g
Type
reactant
Reaction Step Four
Name
Quantity
1600 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To TFA (1600 mL) at 0° C. was added sodium borohydride (64.0 g, 1.69 mol) over 1 h. To this mixture was added dropwise a solution of 1-(1-(phenylsulfonyl)indolin-5-yl)ethanone (40.0 g, 0.133 mol) in TFA (700 mL) over 1 h. The mixture was then stirred overnight at 25° C. After dilution with H2O (1600 mL), the mixture was made basic by the addition of sodium hydroxide pellets at 0° C. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica column to give 5-ethyl-1-(phenylsulfonyl)indoline (16.2 g, 47% over two steps).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
1600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Name
Quantity
1600 mL
Type
solvent
Reaction Step Three

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